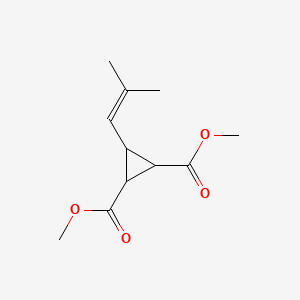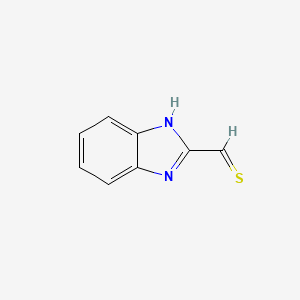![molecular formula C6H9BrO B13809046 2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
2-bromo-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-oxabicyclo[410]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the bicyclic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reactive chemicals.
化学反应分析
Types of Reactions
2-Bromo-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 7-oxabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidation can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 7-oxabicyclo[4.1.0]heptane.
Oxidation: Formation of 7-oxabicyclo[4.1.0]heptan-2-one.
科学研究应用
2-Bromo-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用机制
The mechanism of action of 2-bromo-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxygen atom in the bicyclic ring can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme mechanisms and developing new chemical reactions .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with a different ring structure.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound where the bromine atom is replaced with a carbonyl group.
Uniqueness
2-Bromo-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and as a probe for studying reaction mechanisms .
属性
IUPAC Name |
2-bromo-7-oxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSVOFNLPVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
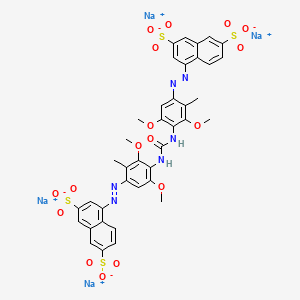
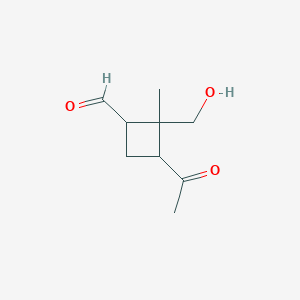
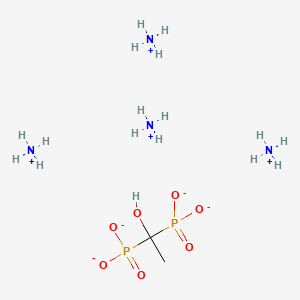
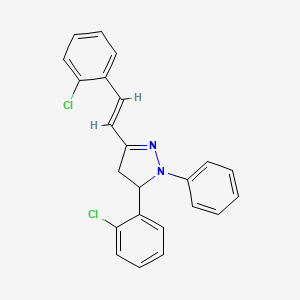
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
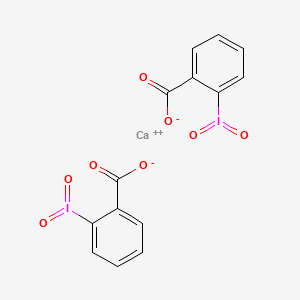
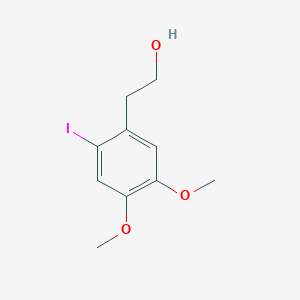
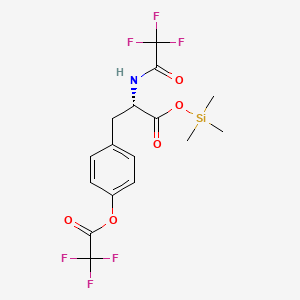
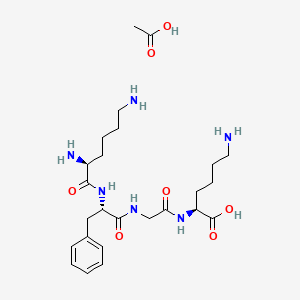
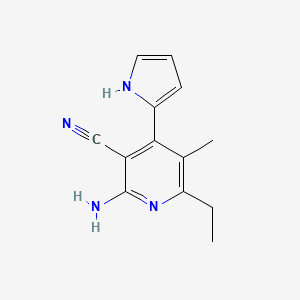
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

